![molecular formula C23H19N3O2S B2701780 N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzo[d]thiazole-2-carboxamide CAS No. 681159-67-1](/img/structure/B2701780.png)
N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzo[d]thiazole-2-carboxamide
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Overview
Description
“N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzo[d]thiazole-2-carboxamide” is a chemical compound with the molecular formula C23H19N3O2 . It is related to a class of compounds that have been studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound includes a benzo[d]thiazole-2-carboxamide moiety and a 1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl moiety . The exact structure can be determined using techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis
The compound has a molecular weight of 369.416 Da . More detailed physical and chemical properties are not specified in the available resources.Scientific Research Applications
- Antiproliferative Activity : Studies have shown that certain indole-based compounds exhibit antiproliferative effects against cancer cells. Investigating the cytotoxicity of our compound in different cancer cell lines (e.g., breast, lung, colon) could provide valuable insights into its potential as an anticancer agent .
Anti-Inflammatory and Analgesic Properties
Indole derivatives have demonstrated anti-inflammatory and analgesic activities. Our compound’s unique structure may contribute to these effects. Consider the following:
- Anti-Inflammatory Activity : (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibited anti-inflammatory properties. These findings warrant further investigation .
Antiviral Potential
Indole derivatives have also been explored for their antiviral activity. Our compound might hold promise in this area:
- Antiviral Agents : Derivatives of indole, including our compound, have been evaluated for their inhibitory effects against viruses. For instance, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A, while other derivatives demonstrated potency against Coxsackie B4 virus .
Conclusion
Our compound, with its intriguing fusion of indole and benzothiazole moieties, holds immense promise. Researchers should explore its multifaceted biological activities to unlock its full therapeutic potential. As we continue to unravel its secrets, we may discover new ways to combat diseases and improve human health . 🌟
Future Directions
The compound and its related compounds could be further studied for their potential biological activities . They could be developed as potent inhibitors of TNF-α , which plays a pivotal role in inflammatory responses . Further optimization of these compounds could lead to the development of new therapeutic agents .
properties
IUPAC Name |
N-(1-butyl-2-oxobenzo[cd]indol-6-yl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S/c1-2-3-13-26-18-12-11-16(14-7-6-8-15(20(14)18)23(26)28)24-21(27)22-25-17-9-4-5-10-19(17)29-22/h4-12H,2-3,13H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFWKEDFBXPSPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C3C(=C(C=C2)NC(=O)C4=NC5=CC=CC=C5S4)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzo[d]thiazole-2-carboxamide |
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